High affinity NPY Y1 receptor antagonist (IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively) that displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors. Inhibits NPY- and fasting-induced feeding in vivo following central administration. Also antagonizes anxiolytic-like effects of NPY.
Bibo 3304 trifluoroacetate
CAS No.: 191868-14-1
Cat. No.: VC0004494
Molecular Formula: C31H36F3N7O5
Molecular Weight: 643.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 191868-14-1 |
---|---|
Molecular Formula | C31H36F3N7O5 |
Molecular Weight | 643.7 g/mol |
IUPAC Name | (2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 |
Standard InChI Key | FBMCYYWIBYEOST-GJFSDDNBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O |
Chemical Identity and Structural Properties
BIBO 3304 trifluoroacetate (IUPAC name: N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenyl-benzeneacetamide ditrifluoroacetate) is a synthetic argininamide derivative with a molecular weight of 757.69 g/mol . Its structure includes a diphenylacetyl group and a ureidomethyl benzyl moiety, critical for Y1 receptor binding .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₉H₃₅N₇O₃·2(CF₃CO₂H) |
Purity | ≥98% |
Solubility | 100 mM in DMSO |
Observed Molecular Weight | 757.69 |
CAS Number | 2310085-85-7 |
The trifluoroacetate counterion enhances solubility, facilitating in vitro and intracerebral administration . Stereochemistry is crucial: the inactive enantiomer (BIBO 3457) shows >1,000-fold lower affinity, underscoring the importance of the R-configuration .
Pharmacological Profile and Receptor Selectivity
BIBO 3304’s hallmark is its exceptional selectivity for Y1 receptors. Competitive binding assays reveal IC₅₀ values of 0.38 nM (human) and 0.72 nM (rat), with no significant activity at Y2, Y4, or Y5 receptors up to 1,000 nM . This specificity enables precise interrogation of Y1-mediated pathways without confounding off-target effects.
Mechanisms of Y1 Receptor Antagonism
NPY binds to G-protein-coupled Y1 receptors, activating Gi/o proteins to inhibit cAMP production. BIBO 3304 competitively blocks this interaction, reversing NPY-induced effects such as:
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Food intake stimulation: Central administration of 30 µg BIBO 3304 inhibits fasting-induced hyperphagia and NPY-triggered feeding in rats .
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Anxiolytic-like behaviors: Antagonizes NPY’s stress-reducing effects in amygdala circuitry .
In Vivo and In Vitro Effects
Anxiety and Stress Responses
BIBO 3304 reverses NPY’s anxiolytic effects in the amygdala, as demonstrated in elevated plus-maze tests. This aligns with findings that Y1 receptor blockade exacerbates stress responses in PTSD models .
Cardiovascular and Immune Interactions
In endothelial cells, Y1 receptor antagonism by BIBO 3304 reduces macrophage infiltration and smooth muscle foam cell formation, implicating NPY in atherosclerosis .
Research Applications
Neuropharmacology Studies
BIBO 3304 is widely used to dissect Y1 receptor roles in:
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Pain modulation: Blocks NPY’s analgesic effects in competing need states (e.g., hunger vs. pain) .
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Circadian rhythm disorders: Diurnal HPA axis fluctuations are modulated by Y1 activity .
Metabolic Disorders
By inhibiting NPY’s orexigenic effects, BIBO 3304 aids obesity research. It suppresses ghrelin-induced feeding in hypothalamic circuits, highlighting Y1’s role in energy homeostasis .
Table 2: Key In Vivo Findings
Study Model | Dose/Route | Effect Observed |
---|---|---|
Rat PVN injection | 30 µg, icv | 70% reduction in NPY-induced feeding |
Mouse stress model | 10 mg/kg, ip | Increased anxiety-like behavior |
Atherosclerosis mice | 5 mg/kg/day, po | 40% reduced plaque formation |
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